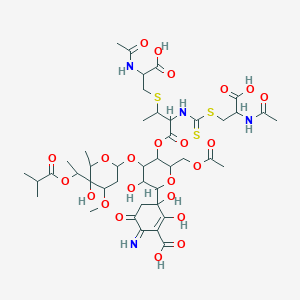

Paldimycin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H62N4O23S3 |

|---|---|

Molecular Weight |

1099.2 g/mol |

IUPAC Name |

3-[5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C43H62N4O23S3/c1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59) |

InChI Key |

HQSNXADXGQAEOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Paldimycin B: A Technical Guide to its Discovery, Origin, and Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paldimycin B is a semi-synthetic antibiotic belonging to the paulomycin family of natural products. It is derived from paulomycin B, a metabolite produced by the Gram-positive bacterium Streptomyces paulus. This compound exhibits potent activity against a range of Gram-positive bacteria by inhibiting protein synthesis. This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound, including available quantitative data, a description of relevant experimental methodologies, and a visualization of the biosynthetic pathway of its natural precursor.

Discovery and Origin

This compound was first described in the 1980s as a semi-synthetic derivative of the naturally occurring antibiotic, paulomycin B.[1][2][3] Paulomycins are produced by fermentation of the actinomycete Streptomyces paulus.[1][2] Further research has also identified Streptomyces albus as a producer of paulomycins. The synthesis of this compound is achieved through the reaction of paulomycin B with N-acetyl-L-cysteine. This modification results in a compound with potent antibacterial properties. Paldimycin itself is typically found as a mixture of Paldimycin A and this compound, derived from paulomycin A and paulomycin B, respectively.

Mechanism of Action

This compound functions as a protein synthesis inhibitor in bacteria. While the precise molecular target and mechanism have not been fully elucidated in the available literature, it is understood to interfere with the ribosomal machinery, thereby halting the production of essential proteins and leading to bacterial cell death or growth inhibition. The general mechanism of protein synthesis inhibition by antibiotics can involve binding to either the 30S or 50S ribosomal subunits, interfering with various stages such as initiation, elongation, or termination of the polypeptide chain.

Quantitative Data: In Vitro Antibacterial Activity

The in vitro efficacy of this compound has been evaluated against a panel of Gram-positive clinical isolates. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values for this compound against various bacterial strains.

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 100 | 0.06 - 2.0 | 0.25 | 0.5 |

| Staphylococcus epidermidis | 50 | 0.03 - 1.0 | 0.12 | 0.25 |

| Streptococcus pyogenes | 50 | ≤0.015 - 0.25 | 0.03 | 0.06 |

| Streptococcus pneumoniae | 50 | ≤0.015 - 0.5 | 0.06 | 0.12 |

| Enterococcus faecalis | 50 | 0.25 - 8.0 | 1.0 | 4.0 |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Experimental Protocols

Synthesis of this compound

General Reaction Scheme:

Paulomycin B + N-Acetyl-L-cysteine → this compound

A generalized workflow for such a synthesis would involve:

-

Dissolving paulomycin B in a suitable organic solvent.

-

Adding N-acetyl-L-cysteine, likely in a specific molar excess.

-

Stirring the reaction mixture at a controlled temperature for a defined period.

-

Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quenching the reaction and purifying the product using chromatographic techniques (e.g., column chromatography or preparative HPLC).

Isolation and Characterization

The isolation of paldimycins from fermentation broths of S. paulus involves extraction and chromatographic methods. Characterization of the synthesized this compound relies on a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and for analytical quantification. A typical setup would involve a C18 reversed-phase column with a gradient elution of water and acetonitrile, often with an acid modifier like formic or acetic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of this compound. Spectra would be recorded in a suitable deuterated solvent, and the chemical shifts, coupling constants, and signal integrations would be analyzed to verify the covalent attachment of the N-acetyl-L-cysteine moiety to the paulomycin B backbone.

-

Mass Spectrometry (MS): Provides information on the molecular weight of this compound, further confirming its identity.

Antibacterial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains is typically determined using the broth microdilution method according to established guidelines.

Broth Microdilution Protocol Outline:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilutions: Two-fold serial dilutions of the antibiotic are prepared in a 96-well microtiter plate containing CAMHB.

-

Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Biosynthetic Pathway of Paulomycin

The following diagram illustrates the proposed biosynthetic pathway for paulomycin, the natural precursor to paldimycin.

References

- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Paldimycin B Production in Streptomyces paulus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the production of Paldimycin B, a potent antibiotic, focusing on its producing organism, Streptomyces paulus. This compound is a semi-synthetic derivative of Paulomycin B, a natural product of S. paulus. This document details the genetic and biosynthetic pathways involved in Paulomycin production, comprehensive experimental protocols for cultivation, fermentation, and analysis, and strategies for enhancing yield.

Introduction to this compound and Streptomyces paulus

This compound is an antibiotic belonging to the paulomycin family, which exhibits significant activity against Gram-positive bacteria.[1] It is synthesized from its natural precursor, Paulomycin B, through a chemical reaction with N-acetyl-L-cysteine. Paulomycins, including Paulomycin A and B, are complex glycosylated molecules produced by several Streptomyces species, most notably Streptomyces paulus.[1][2] These compounds are characterized by a unique paulic acid moiety containing a rare isothiocyanate group.[2]

Streptomyces paulus is a Gram-positive, filamentous bacterium found in soil and is a known producer of a variety of secondary metabolites.[2] The strain Streptomyces paulus NRRL 8115 has been a key subject of research for understanding and optimizing paulomycin production.

Genetic Basis of Paulomycin Biosynthesis

The biosynthesis of paulomycins in Streptomyces paulus is governed by a dedicated biosynthetic gene cluster (BGC), designated as the pau cluster. The identification and sequencing of this gene cluster have been instrumental in elucidating the biosynthetic pathway and developing strategies for yield improvement.

The Paulomycin Biosynthetic Gene Cluster (pau)

The pau gene cluster in Streptomyces paulus NRRL 8115 spans approximately 61 kb and contains 53 open reading frames (ORFs). These genes encode all the necessary enzymes for the synthesis of the paulomycin scaffold, its sugar moieties, and for regulation of the pathway. Comparative genomic analyses with other paulomycin-producing strains like Streptomyces sp. YN86 and Streptomyces albus J1074 have confirmed the conserved nature of this cluster.

Table 1: Key Genes in the pau Biosynthetic Gene Cluster and Their Proposed Functions

| Gene | Proposed Function |

| pau1 | ABC transporter, putative exporter |

| pau11 | Involved in the biosynthesis of the paulomycose branch |

| pau13 | SARP family transcriptional activator |

| pau18 | Involved in the biosynthesis of the ring A moiety |

| pau24 | Glycosyltransferase |

| pau25 | Acyltransferase |

| pau30 | Paulic acid biosynthesis |

| pau45 | D-allose biosynthesis |

Regulation of Paulomycin Biosynthesis

The production of paulomycins is tightly regulated at the genetic level. A key regulatory gene within the pau cluster is pau13, which encodes a Streptomyces antibiotic regulatory protein (SARP) family transcriptional activator. Overexpression of pau13 has been shown to significantly increase the production of paulomycins in S. paulus. Conversely, inactivation of pau13 abolishes production, highlighting its critical role as a positive regulator.

Biosynthesis of Paulomycin B

The biosynthesis of Paulomycin B is a complex process involving the convergence of several metabolic pathways to assemble its distinct structural components: a quinone-like ring A, an acetylated D-allose sugar, the unusual eight-carbon sugar paulomycose, and the unique paulic acid moiety.

A proposed convergent model for paulomycin biosynthesis is illustrated below.

From Paulomycin B to this compound

This compound is not a direct product of S. paulus fermentation. It is a semi-synthetic antibiotic derived from Paulomycin B. The conversion involves the reaction of the isothiocyanate group of Paulomycin B with N-acetyl-L-cysteine.

Experimental Protocols

The following protocols are adapted from methodologies reported for the cultivation of Streptomyces paulus and the production and analysis of paulomycins.

Culture and Maintenance of Streptomyces paulus

-

Strains and Media: Streptomyces paulus NRRL 8115 is a commonly used strain. For spore formation, grow the strain on mannitol/soya (MS) agar at 28°C. For genomic DNA isolation, use liquid Yeast Extract-Malt Extract (YEME) medium.

-

Short-term Storage: Store spore suspensions in 20% glycerol at -80°C.

-

Long-term Storage: Lyophilization of spore suspensions is recommended for long-term preservation.

Fermentation for Paulomycin Production

This protocol outlines a two-stage fermentation process for the production of paulomycins.

-

Seed Culture Preparation:

-

Inoculate 50 µL of S. paulus NRRL 8115 spore suspension into GS-7 medium.

-

Incubate at 28°C with shaking for 2 days.

-

-

Production Culture:

-

Inoculate the seed culture into 50 mL of R5α medium at a 2% (v/v) ratio.

-

Incubate at 28°C with shaking for 4 days.

-

Extraction and Purification of Paulomycins

-

Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extraction:

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate fractions and dry in vacuo.

-

-

Purification (for analytical purposes):

-

Redissolve the dried extract in acetonitrile for HPLC analysis.

-

Analytical Quantification of Paulomycins

High-Performance Liquid Chromatography (HPLC) is the standard method for the detection and quantification of paulomycins.

-

Column: Apollo C18 column (5 µm, 4.6 × 250 mm).

-

Mobile Phase: A linear gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 0.8 mL/min.

-

Gradient Program:

-

0-5 min: 5% acetonitrile

-

5-25 min: Linear gradient from 5% to 90% acetonitrile

-

25-30 min: Linear gradient from 90% to 100% acetonitrile

-

-

Detection: UV at 320 nm.

Quantitative Data on Paulomycin Production

The production of paulomycins can be significantly influenced by genetic modifications. Overexpression of the activator gene pau13 in S. paulus NRRL 8115 has been shown to dramatically increase titers.

Table 2: Paulomycin A Production in S. paulus NRRL 8115 and Engineered Strains (Relative Peak Area from HPLC)

| Strain | Relative Paulomycin A Production |

| Wild-type S. paulus NRRL 8115 | 1.00 |

| pau13 inactivation mutant (CIM3005) | Production abolished |

| pau13 overexpression strain (CIM3007) | ~ 5-fold increase |

Note: Data is normalized to the wild-type production level for comparative purposes, based on HPLC peak areas.

Conclusion and Future Perspectives

The production of this compound is intrinsically linked to the efficient biosynthesis of its precursor, Paulomycin B, by Streptomyces paulus. A thorough understanding of the pau biosynthetic gene cluster and its regulation is paramount for developing high-yielding strains. The detailed protocols provided in this guide offer a solid foundation for researchers to cultivate S. paulus, produce and extract paulomycins, and perform quantitative analysis. Future efforts in metabolic engineering, focusing on the overexpression of regulatory genes like pau13 and optimizing fermentation conditions, hold great promise for further enhancing the production of these valuable antibiotic precursors, thereby facilitating the synthesis of this compound for potential therapeutic applications.

References

An In-Depth Technical Guide to the Chemical Structure and Semi-Synthesis of Paldimycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin B is a semi-synthetic antibiotic belonging to the paulomycin family of natural products. It exhibits activity primarily against Gram-positive bacteria. This technical guide provides a detailed overview of the chemical structure of this compound and the semi-synthetic methodology for its preparation from the parent compound, paulomycin B. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure of this compound

This compound is a complex glycosidic antibiotic. Its structure is characterized by a central paulic acid moiety, which is a derivative of a 3-aminocoumarin core, linked to two deoxysugar units. The key distinguishing feature of this compound is the modification of the isothiocyanate group of paulomycin B through the addition of two molecules of N-acetyl-L-cysteine.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C\u2084\u2083H\u2086\u2082N\u2084O\u2082\u2083S\u2083 |

| Molecular Weight | 1099.15 g/mol |

| Appearance | White to off-white solid |

Semi-Synthesis of this compound

This compound is not produced through total synthesis but rather via a semi-synthetic modification of the naturally occurring antibiotic paulomycin B. The synthesis involves the reaction of paulomycin B with N-acetyl-L-cysteine.[1]

Synthetic Pathway

The semi-synthesis of this compound is a one-step process where the isothiocyanate functional group of paulomycin B reacts with the thiol group of N-acetyl-L-cysteine to form a dithiocarbamate linkage.

Caption: Semi-synthetic pathway of this compound.

Experimental Protocol: Semi-synthesis of this compound

The following protocol is based on the established methodology for the synthesis of paldimycins from paulomycins.[1]

Materials:

-

Paulomycin B

-

N-Acetyl-L-cysteine

-

Pyridine

-

Water

Procedure:

-

A solution of paulomycin B (1.0 g) is prepared in a mixture of pyridine (50 ml) and water (50 ml).

-

N-acetyl-L-cysteine (1.0 g) is added to this solution.

-

The reaction mixture is stirred at room temperature for a period of 48 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is then subjected to purification by column chromatography on silica gel to isolate this compound.

Table 2: Experimental Parameters for the Semi-synthesis of this compound

| Parameter | Value |

| Starting Material | Paulomycin B |

| Reagent | N-Acetyl-L-cysteine |

| Solvent | Pyridine:Water (1:1) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 48 hours |

| Purification Method | Silica Gel Chromatography |

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Experimental Workflow for Characterization

References

An In-depth Technical Guide on the Core Mechanism of Action of Paldimycin B as a Protein Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paldimycin B, a semi-synthetic derivative of paulomycin, is an antibiotic with activity primarily against Gram-positive bacteria. While detailed mechanistic studies on this compound are limited, its structural relationship to paulomycin strongly suggests a shared mechanism of action as a protein synthesis inhibitor. This technical guide consolidates the available data on this compound and its parent compound, paulomycin, to propose a core mechanism of action. It details hypothetical signaling pathways, provides adaptable experimental protocols for mechanism elucidation, and presents available quantitative data. This document aims to serve as a foundational resource for researchers investigating this compound and similar compounds.

Introduction

This compound is a glycosylated antibiotic derived from paulomycin A and B by reaction with N-acetyl-L-cysteine[1]. It exhibits in vitro activity against a range of Gram-positive bacteria[2][3]. The structural similarity to paulomycin, a known inhibitor of prokaryotic protein biosynthesis, forms the basis of our current understanding of this compound's mechanism of action. It is hypothesized that this compound, like paulomycin, interferes with the elongation stage of protein synthesis in bacteria.

Proposed Mechanism of Action

Based on studies of its parent compound, this compound is presumed to inhibit bacterial protein synthesis at the level of polypeptide chain elongation. The precise molecular interactions with the ribosome have not been definitively characterized for either this compound or paulomycin. However, a plausible mechanism involves the binding of the antibiotic to the bacterial 70S ribosome, which sterically hinders the progression of the ribosome along the mRNA or interferes with the enzymatic activity of the peptidyl transferase center (PTC).

Signaling Pathway: Inhibition of Translation Elongation

The following diagram illustrates the proposed mechanism by which this compound inhibits the elongation stage of bacterial protein synthesis.

Quantitative Data

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria [2][3]

| Bacterial Species | MIC for 90% of Isolates (µg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | 0.25 |

| Staphylococcus aureus (methicillin-resistant) | 0.5 |

| Staphylococcus epidermidis | 0.25 |

| Streptococcus pyogenes | ≤0.06 |

| Streptococcus pneumoniae | 0.12 |

| Enterococcus faecalis | 4.0 |

Note: Activity is reported to be medium and pH-dependent, with the greatest activity observed in Nutrient broth at pH 6.8.

Experimental Protocols

The following protocols are generalized methods that can be adapted to investigate the specific mechanism of action of this compound as a protein synthesis inhibitor.

In Vitro Transcription-Translation (TX-TL) Inhibition Assay

This assay determines the concentration-dependent inhibitory effect of this compound on protein synthesis in a cell-free system.

Principle: A coupled in vitro transcription-translation system using an E. coli cell-free extract is programmed with a DNA template encoding a reporter protein (e.g., luciferase). The synthesis of the reporter protein is quantified by measuring its activity (e.g., luminescence). A decrease in reporter activity in the presence of this compound indicates inhibition of protein synthesis.

Protocol:

-

Preparation of this compound Dilutions: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO). A typical starting concentration for a 10-point dilution series could be 1 mM. Include a solvent-only control.

-

Assay Reaction Setup:

-

Thaw components of an E. coli S30 extract-based cell-free expression kit on ice.

-

Prepare a master mix containing the S30 extract, reaction buffer, amino acids, and the reporter DNA template according to the manufacturer's instructions.

-

Aliquot the master mix into a 96-well plate.

-

Add 1 µL of each this compound dilution or solvent control to the respective wells.

-

-

Incubation: Seal the plate and incubate at 37°C for 2-3 hours to allow for transcription and translation.

-

Data Acquisition: Measure the reporter protein activity (e.g., luminescence using a luciferase assay reagent).

-

Data Analysis:

-

Subtract the background signal (from a no-template control).

-

Calculate the percent inhibition for each this compound concentration relative to the solvent control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Nitrocellulose Filter Binding Assay

This assay can be used to determine if this compound directly binds to bacterial ribosomes.

Principle: This method relies on the ability of nitrocellulose membranes to bind proteins and protein-ligand complexes, while allowing unbound nucleic acids (such as radiolabeled rRNA or mRNA) to pass through. If this compound promotes the binding of a radiolabeled ribosomal component, it suggests a direct interaction.

Protocol:

-

Preparation of Ribosomes and Radiolabeled Ligand:

-

Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli).

-

Prepare a radiolabeled ligand, such as [3H]-Paldimycin B or a radiolabeled mRNA fragment known to bind the ribosome.

-

-

Binding Reactions:

-

Set up a series of binding reactions in a suitable buffer (e.g., Tris-HCl, MgCl₂, KCl).

-

Each reaction should contain a constant amount of ribosomes and radiolabeled ligand.

-

Add increasing concentrations of unlabeled this compound (for competition assays) or the component being tested for interaction.

-

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow binding to reach equilibrium.

-

Filtration:

-

Pre-soak nitrocellulose filters in the binding buffer.

-

Filter each reaction mixture through a filter under vacuum.

-

Wash the filters with cold binding buffer to remove unbound radiolabeled ligand.

-

-

Quantification:

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the amount of bound radiolabeled ligand as a function of the this compound concentration to determine the binding affinity (Kd).

Toeprinting (Primer Extension Inhibition) Assay

This assay can be used to identify the specific binding site of this compound on the ribosome-mRNA complex.

Principle: A reverse transcriptase enzyme is used to synthesize a cDNA copy of an mRNA template. When the reverse transcriptase encounters a ribosome stalled on the mRNA, it terminates synthesis, creating a "toeprint". The presence of an antibiotic that stalls the ribosome will result in the accumulation of a specific-sized cDNA product, the length of which can be used to map the position of the stalled ribosome and thus the approximate binding site of the antibiotic.

Protocol:

-

Preparation of Components:

-

Prepare a specific mRNA template.

-

Anneal a radiolabeled DNA primer to the 3' end of the mRNA.

-

Prepare a cell-free translation system (e.g., E. coli S30 extract) with ribosomes, tRNAs, and initiation factors.

-

-

Formation of Translation Complexes:

-

Incubate the mRNA-primer duplex with the cell-free translation system to allow the formation of initiation complexes at the start codon.

-

-

Addition of this compound: Add this compound at a concentration known to inhibit protein synthesis. A control reaction without the antibiotic should be run in parallel.

-

Primer Extension:

-

Add reverse transcriptase and dNTPs to the reactions.

-

Incubate to allow for cDNA synthesis.

-

-

Analysis of Products:

-

Stop the reactions and purify the cDNA products.

-

Analyze the size of the cDNA products by denaturing polyacrylamide gel electrophoresis alongside a sequencing ladder of the same mRNA template.

-

-

Data Interpretation: A distinct band that appears or is enhanced in the presence of this compound represents a "toeprint" indicating the position of the stalled ribosome. The location of the toeprint reveals the specific codon at which translation is arrested.

Conclusion

This compound is an intriguing antibiotic with a likely mechanism of action centered on the inhibition of bacterial protein synthesis elongation. While direct experimental evidence for its specific molecular interactions is currently lacking, its structural relationship to paulomycin provides a strong foundation for future research. The experimental protocols detailed in this guide offer a roadmap for elucidating the precise binding site and inhibitory mechanism of this compound, which will be crucial for understanding its full therapeutic potential and for the rational design of novel derivatives with improved efficacy. Further investigation into this compound is warranted to fully characterize its mode of action and to explore its potential in combating bacterial infections.

References

- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Paldimycin B: An In-depth Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin, a semi-synthetic antibiotic derived from paulomycin, has demonstrated notable activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the antibacterial spectrum of Paldimycin B, one of its active components. The document consolidates available quantitative data, details the experimental methodologies used for its characterization, and presents visual representations of its mechanism of action and relevant experimental workflows to support further research and development efforts in the field of antibacterial agents. Paldimycin is known to act as a protein synthesis inhibitor, and this guide will delve into the specifics of its activity.[1]

Core Data Presentation

Antibacterial Spectrum of Paldimycin

The in vitro activity of Paldimycin has been evaluated against a variety of Gram-positive clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency. The susceptibility of bacteria to Paldimycin has been shown to be influenced by the testing medium and pH.[1][2]

Table 1: Comparative in vitro Activity of Paldimycin and Vancomycin against Gram-Positive Bacteria in Nutrient Broth (pH 6.8)

| Bacterial Species | No. of Isolates | Paldimycin MIC90 (μg/mL) | Vancomycin MIC90 (μg/mL) |

| Staphylococcus aureus (Methicillin-resistant) | 32 | 0.25 | 1.0 |

| Staphylococcus aureus (Methicillin-susceptible) | 32 | 0.125 | 1.0 |

| Staphylococcus epidermidis | 32 | 0.25 | 2.0 |

| Staphylococcus saprophyticus | 12 | 0.06 | 2.0 |

| Streptococcus faecalis | 24 | 1.0 | 4.0 |

Data sourced from "In vitro susceptibility of gram-positive cocci to paldimycin".[2]

Table 2: In vitro Activity of Paldimycin against Various Gram-Positive Isolates from Cancer Patients

| Bacterial Species | No. of Isolates | Paldimycin MIC90 (μg/mL) |

| Staphylococcus aureus | 100 | 0.5 |

| Staphylococcus epidermidis | 75 | 0.5 |

| Streptococcus pneumoniae | 25 | 0.12 |

| Enterococcus faecalis | 50 | 2.0 |

| Corynebacterium species | 25 | 0.06 |

| Listeria monocytogenes | 10 | 1.0 |

Data compiled from "In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer".[1]

Experimental Protocols

The determination of Paldimycin's antibacterial activity was primarily conducted using the broth microdilution method. This standard procedure allows for the quantitative assessment of the minimum concentration of an antibiotic required to inhibit the visible growth of a microorganism.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

- Microorganism: A standardized inoculum of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. However, for Paldimycin, studies have shown greater activity in Nutrient Broth at a pH of 6.8.

- Paldimycin Stock Solution: A stock solution of Paldimycin is prepared in a suitable solvent and then serially diluted in the chosen broth to achieve a range of concentrations for testing.

- Microtiter Plates: Sterile 96-well microtiter plates are used to perform the dilutions and incubate the bacteria.

2. Assay Procedure:

- Serial Dilution: A two-fold serial dilution of Paldimycin is performed in the microtiter plate wells containing the broth. This creates a gradient of antibiotic concentrations.

- Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells are included: a positive control (broth and bacteria, no antibiotic) and a negative control (broth only).

- Incubation: The inoculated plates are incubated under appropriate conditions, typically at 35-37°C for 16-20 hours in ambient air.

- Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Paldimycin at which there is no visible growth (turbidity) of the microorganism.

Mandatory Visualizations

Synthesis of this compound

This compound is a semi-synthetic antibiotic derived from paulomycin B through a reaction with N-acetyl-L-cysteine.

Caption: Synthesis of this compound from Paulomycin B.

Mechanism of Action: Inhibition of Protein Synthesis

Paldimycin exerts its antibacterial effect by inhibiting protein synthesis in bacteria. While the precise molecular target on the ribosome is not definitively elucidated in publicly available literature, the general mechanism involves the disruption of the translation process, leading to the cessation of bacterial growth.

Caption: General mechanism of protein synthesis inhibition by this compound.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the key steps involved in the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Workflow for MIC determination using broth microdilution.

References

The Enigmatic Efficacy of Paldimycin B: A Deep Dive into its Anti-Gram-Positive Activity

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the biological activity of Paldimycin B, a potent antibiotic agent, against Gram-positive bacteria. Paldimycin, a derivative of the paulomycin class of antibiotics, has demonstrated significant efficacy against a range of clinically relevant Gram-positive pathogens. This document collates available quantitative data, details relevant experimental methodologies, and explores the current understanding of its mechanism of action and potential downstream cellular effects.

Executive Summary

This compound, in conjunction with its closely related analogue Paldimycin A, constitutes the antibiotic complex known as Paldimycin. It exhibits potent in vitro activity against a variety of Gram-positive bacteria, with a primary mechanism of action identified as the inhibition of protein synthesis. This document synthesizes the available scientific literature to provide a detailed resource for researchers engaged in the study of novel antimicrobial agents and the development of new therapeutic strategies against Gram-positive infections.

Spectrum of Activity and Potency

Paldimycin has shown a broad spectrum of activity against numerous Gram-positive species. The potency of Paldimycin is often compared to that of vancomycin, a key antibiotic for treating Gram-positive infections. The activity of Paldimycin is notably influenced by the culture medium and pH, with optimal activity observed in nutrient broth at a pH of 6.8.[1][2]

Table 1: Minimum Inhibitory Concentrations (MICs) of Paldimycin against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | 100 | 0.06 - 2.0 | 0.25 | 0.5 | [1] |

| Staphylococcus epidermidis | 50 | 0.06 - 1.0 | 0.12 | 0.25 | [1] |

| Streptococcus pyogenes | 30 | ≤0.03 - 0.25 | 0.06 | 0.12 | [1] |

| Streptococcus pneumoniae | 50 | ≤0.03 - 0.5 | 0.12 | 0.25 | |

| Enterococcus faecalis | 50 | 0.12 - 4.0 | 1.0 | 2.0 |

Note: Data presented is a summary from available literature and specific values may vary based on experimental conditions.

Mechanism of Action: Inhibition of Protein Synthesis

The primary antibacterial mechanism of this compound is the inhibition of bacterial protein synthesis. While the precise binding site on the ribosome has not been definitively elucidated in the available literature, it is understood to interfere with the translation process, leading to the cessation of protein production and ultimately, bacterial cell death.

Observations of Paldimycin-treated Staphylococcus aureus have revealed morphological changes, including enlarged cells and thickened cell walls with irregularities in cell division. These effects are likely secondary consequences of the primary mechanism of protein synthesis inhibition, which would disrupt the production of enzymes and structural proteins essential for normal cell wall maintenance and division.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound's biological activity.

Minimum Inhibitory Concentration (MIC) Determination

The following protocol is a standard broth microdilution method adapted for determining the MIC of this compound, taking into account its pH and medium-dependent activity.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

-

This compound stock solution

-

Nutrient Broth (adjusted to pH 6.8)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for comparison

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)

-

Sterile saline or broth for dilutions

-

Incubator (35 ± 2 °C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a series of twofold dilutions of this compound in Nutrient Broth (pH 6.8) directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected susceptibility.

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), suspend several colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells. This is typically done by a 1:100 dilution of the 0.5 McFarland suspension.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

-

Incubation:

-

Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye. A microplate reader can be used to measure absorbance for a more quantitative assessment.

-

In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free transcription-translation (TX-TL) assay to confirm the inhibitory effect of this compound on protein synthesis.

Objective: To measure the inhibition of protein synthesis in a bacterial cell-free system by this compound.

Materials:

-

S30 cell extract from a suitable Gram-positive bacterium (e.g., Bacillus subtilis or Staphylococcus aureus)

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a bacterial promoter.

-

Amino acid mixture

-

Energy solution (ATP, GTP, creatine phosphate, creatine kinase)

-

This compound stock solution

-

Reaction buffer

-

Luminometer or fluorescence plate reader

Procedure:

-

Preparation of S30 Extract:

-

Grow the bacterial strain to mid-log phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer.

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at 30,000 x g to pellet cell debris, and collect the supernatant (S30 extract).

-

Conduct a pre-incubation step to degrade endogenous mRNA and nucleic acids.

-

-

Assay Setup:

-

In a microfuge tube or 96-well plate, combine the S30 extract, reaction buffer, amino acid mixture, energy solution, and the reporter plasmid DNA.

-

Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control.

-

-

Incubation:

-

Incubate the reactions at the optimal temperature for the cell-free system (typically 30-37 °C) for a defined period (e.g., 1-3 hours).

-

-

Detection of Reporter Protein:

-

If using a luciferase reporter, add the luciferin substrate and measure the luminescence using a luminometer.

-

If using a GFP reporter, measure the fluorescence using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-antibiotic control.

-

Potential Downstream Signaling Effects

While direct studies on this compound's impact on specific signaling pathways in Gram-positive bacteria are limited, its primary mechanism of action as a protein synthesis inhibitor suggests potential downstream consequences on various cellular processes. Inhibition of protein synthesis is a major stressor that can trigger a cascade of regulatory responses.

One such response is the Stringent Response , a highly conserved stress response in bacteria mediated by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp). This response is typically triggered by amino acid starvation but can also be induced by other stresses, including antibiotic treatment. The stringent response leads to a global reprogramming of gene expression, downregulating the synthesis of stable RNAs (rRNA and tRNA) and upregulating the expression of genes involved in stress survival and virulence.

Another potential consequence is the activation of Two-Component Systems (TCSs) . These systems are a primary means by which bacteria sense and respond to environmental changes. Antibiotic-induced cell envelope stress is known to activate certain TCSs in Gram-positive bacteria, leading to the upregulation of genes that contribute to antibiotic resistance and cell wall repair. While this compound's primary target is not the cell wall, the secondary effects on cell wall integrity could potentially trigger such a response.

Visualizations of Experimental and Logical Frameworks

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a hypothetical signaling pathway potentially affected by this compound.

Conclusion and Future Directions

This compound is a potent inhibitor of protein synthesis in Gram-positive bacteria, demonstrating significant potential as an antimicrobial agent. While its primary mechanism of action is established, further research is required to elucidate the precise molecular interactions with the ribosome and to fully understand the downstream consequences on bacterial signaling and physiology. Advanced techniques such as ribosomal footprinting and detailed transcriptomic and proteomic analyses of this compound-treated bacteria will be invaluable in this endeavor. A deeper understanding of these aspects will be crucial for the rational design of next-generation antibiotics and for optimizing the clinical application of this promising class of compounds.

References

The Chemical Relationship of Paldimycin B to Paulomycins A and B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the structural and functional relationship between paldimycin B and its precursors, paulomycin A and paulomycin B. Paldimycins are semi-synthetic derivatives of the naturally occurring paulomycin antibiotics, exhibiting potent activity against Gram-positive bacteria. This document details the chemical synthesis, comparative biological activity, and relevant experimental protocols for these compounds. Spectroscopic data and biosynthetic pathways are also presented to offer a comprehensive understanding for researchers in drug discovery and development.

Introduction

The paulomycins are a class of complex glycosidic antibiotics produced by various Streptomyces species, notably Streptomyces paulus.[1][2] These natural products are characterized by a unique structural scaffold that includes a paulic acid moiety containing an isothiocyanate group.[3][4] Paulomycin A and B are two major components of this family, differing in their fatty acid side chains. While effective against a range of Gram-positive pathogens, the inherent instability of the isothiocyanate group can limit their therapeutic potential.[4]

Paldimycins, specifically paldimycin A and B, are semi-synthetic derivatives designed to address this instability. They are formed by the addition of N-acetyl-L-cysteine to the isothiocyanate group of paulomycins A and B, respectively. This modification results in a more stable compound that retains, and in some aspects, possesses modified biological activity. This guide elucidates the key chemical and biological distinctions between this compound and its parent compounds, paulomycin A and B.

Chemical Structures and Relationship

This compound is a direct derivative of paulomycin B. The core structural difference lies in the modification of the paulic acid residue. In paulomycin B, this residue terminates in a reactive isothiocyanate (-N=C=S) group. The synthesis of this compound involves the nucleophilic addition of the thiol group from two molecules of N-acetyl-L-cysteine to the electrophilic carbon of the isothiocyanate. This reaction forms a dithiocarbamate linkage.

Similarly, paldimycin A is synthesized from paulomycin A. The distinction between the "A" and "B" series of these compounds is determined by the nature of the acyl side chain on the paulomycose sugar moiety. Paulomycin A possesses a 2-methylbutyryl side chain, while paulomycin B has an isobutyryl side chain.

A related class of compounds, designated as antibiotics 273a2α and 273a2β, are formed by the addition of a single molecule of N-acetyl-L-cysteine to paulomycins A and B, respectively.

Quantitative Data

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight |

| Paulomycin A | C34H46N2O17S | 786.8 g/mol |

| Paulomycin B | C33H44N2O17S | 772.8 g/mol |

| This compound | C43H62N4O23S3 | 1099.2 g/mol |

Comparative Antibacterial Activity (MIC in µg/mL)

The antibacterial activity of paldimycins is primarily directed against Gram-positive bacteria. The available data indicates that the activity of paldimycin is comparable to that of vancomycin. While comprehensive, direct comparative studies with this compound are limited, the following table includes available MIC data for the parent paulomycins. The activity of this compound is reported to be potent, with MIC values for susceptible Gram-positive organisms being ≤ 2 µg/mL.

| Microorganism | Paulomycin A | Paulomycin B | This compound |

| Staphylococcus aureus | <2.34 | <2.34 | ≤ 2.0 |

| Staphylococcus epidermidis | <2.34 | <2.34 | ≤ 2.0 |

| Streptococcus pyogenes | - | - | ≤ 2.0 |

| Enterococcus faecalis | - | - | ≤ 2.0 |

| Listeria monocytogenes | - | - | ≤ 2.0 |

Experimental Protocols

Synthesis of this compound from Paulomycin B

This protocol is based on the established reaction of paulomycins with N-acetyl-L-cysteine.

Materials:

-

Paulomycin B

-

N-acetyl-L-cysteine

-

Anhydrous, inert solvent (e.g., tetrahydrofuran or dichloromethane)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve paulomycin B in the anhydrous solvent within the reaction vessel under an inert atmosphere.

-

Add a molar excess (at least 2 equivalents) of N-acetyl-L-cysteine to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography, typically on silica gel, to yield pure this compound.

Isolation of Paulomycins from Streptomyces paulus

The following is a general procedure for the extraction and isolation of paulomycins from the fermentation broth of S. paulus.

Materials:

-

Fermentation broth of S. paulus

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for chromatography

-

Elution solvents (e.g., gradients of chloroform and methanol)

Procedure:

-

Centrifuge the fermentation broth to separate the mycelia from the supernatant.

-

Extract the supernatant and the mycelial cake with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a step-gradient of chloroform-methanol to separate the different paulomycin components.

-

Monitor the fractions by TLC or HPLC to identify and pool the fractions containing paulomycin A and B.

-

Further purify the pooled fractions as needed using preparative HPLC.

Biosynthesis of the Paulomycin Scaffold

The biosynthesis of the paulomycin core structure is a complex process originating from chorismate. The pathway involves a series of enzymatic steps to construct the characteristic aminocyclitol ring system, which is then glycosylated and further modified. The biosynthetic gene clusters for paulomycin production have been identified in several Streptomyces species, providing insights into the enzymatic machinery responsible for its assembly.

References

- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Nuances: A Technical Guide to the Structural Differences Between Paldimycin A and Paldimycin B

For Immediate Release

This technical guide provides a detailed analysis of the structural distinctions between Paldimycin A and Paldimycin B, two closely related semi-synthetic antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in antibiotic research and development.

Core Structural Differences

Paldimycin A and this compound are complex glycosidic antibiotics derived from the natural products Paulomycin A and Paulomycin B, respectively. The fundamental structural difference between Paldimycin A and this compound lies in a subtle variation within an acyl side chain. This distinction originates from their biosynthetic precursors.

Paldimycin A incorporates a 2-methylbutyryl moiety, whereas this compound contains an isobutyryl group at the same position. This seemingly minor difference of a single methylene (-CH2-) group, and the branching of the alkyl chain, has implications for the molecule's overall conformation and potential interactions with its biological target.

Below is a diagram illustrating the core structural difference between the two molecules.

Quantitative Data Summary

The structural variation between Paldimycin A and this compound is reflected in their physicochemical properties. The following table summarizes the key quantitative data for these two compounds.

| Property | Paldimycin A | This compound |

| Molecular Formula | C44H64N4O23S3 | C43H62N4O23S3 |

| Molecular Weight | 1113.18 g/mol | 1099.15 g/mol |

| Structural Difference | Contains a 2-methylbutyryl side chain | Contains an isobutyryl side chain |

Experimental Protocols

The structural elucidation and synthesis of Paldimycin A and this compound involve a series of sophisticated analytical and synthetic chemistry techniques. While specific, detailed, step-by-step protocols are proprietary and not publicly available, this section outlines the general methodologies employed.

Synthesis of Paldimycins from Paulomycins

The conversion of paulomycins to paldimycins is a targeted semi-synthetic process. The general workflow for this synthesis is depicted below.

Methodology Overview:

Paldimycin A and B are synthesized by reacting their respective precursors, Paulomycin A and Paulomycin B, with N-acetyl-L-cysteine.[1] This reaction involves the addition of the N-acetyl-L-cysteine moiety to the paulomycin core structure. The reaction is typically carried out in a suitable solvent system, often an aqueous buffer to facilitate the reaction. Following the reaction, the desired Paldimycin product is purified from the reaction mixture using chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being a common method for achieving high purity.

Structural Elucidation

The precise structures of Paldimycin A and this compound have been determined using a combination of modern spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To determine the carbon-hydrogen framework of the molecule and the connectivity of atoms.

-

General Protocol:

-

A purified sample of Paldimycin A or B is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

A suite of NMR experiments is performed, including 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra.

-

The resulting spectra are analyzed to assign chemical shifts to each proton and carbon atom.

-

The correlation signals in the 2D spectra are used to piece together the molecular structure, including the confirmation of the acyl side chain that differentiates the two compounds.

-

3.2.2. Mass Spectrometry (MS)

-

Purpose: To determine the exact molecular weight and elemental composition of the molecule.

-

General Protocol:

-

A small amount of the purified Paldimycin sample is introduced into the mass spectrometer.

-

The sample is ionized using a suitable technique (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI).

-

The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

-

This high-resolution mass measurement allows for the unambiguous determination of the molecular formula, confirming the difference of a CH2 group between Paldimycin A and B.

-

The logical relationship for the structural elucidation process is outlined in the diagram below.

Conclusion

The structural difference between Paldimycin A and this compound is confined to a single acyl side chain, with Paldimycin A possessing a 2-methylbutyryl group and this compound an isobutyryl group. This subtle variation, confirmed through rigorous spectroscopic analysis, is a direct consequence of their semi-synthetic origin from different paulomycin precursors. Understanding these fine structural details is paramount for the rational design of novel antibiotic derivatives with improved efficacy and pharmacokinetic profiles.

References

An In-depth Technical Guide to the Fundamental Biochemical Properties of Paldimycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin B is a semi-synthetic antibiotic that demonstrates notable activity against Gram-positive bacteria. It belongs to the paulomycin family of antibiotics and is a derivative of paulomycin B, distinguished by the addition of an N-acetyl-L-cysteine moiety. This modification enhances its stability and contributes to its antibacterial profile. Paldimycin is classified as a protein synthesis inhibitor, a crucial class of antibiotics that target the bacterial ribosome. This guide provides a comprehensive overview of the core biochemical properties of this compound, including its synthesis, proposed mechanism of action, antibacterial activity, and the biosynthesis of its natural precursor, paulomycin.

Physicochemical Properties of Paldimycin

Paldimycin is typically encountered as a mixture of Paldimycin A and B. This compound is derived from paulomycin B.[1]

| Property | Value | Reference |

| Chemical Formula | C43H62N4O23S3 | [2] |

| Molecular Weight | 1099.15 g/mol | [2] |

| CAS Number | 101411-71-6 | [2] |

| Class | Semi-synthetic antibiotic (Paulomycin derivative) | [2] |

| Solubility | Information not readily available in cited sources. |

Mechanism of Action: Protein Synthesis Inhibition

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. While the precise molecular target and the detailed mechanism of action have not been fully elucidated in the available literature, it is understood to interfere with the function of the bacterial ribosome. Antibiotics that target the ribosome typically bind to either the small (30S) or large (50S) subunit, disrupting critical processes such as the initiation of translation, the elongation of the polypeptide chain, or the termination of protein synthesis.

Many antibiotics that target the 50S ribosomal subunit, for instance, interfere with the peptidyl transferase center (PTC), the site of peptide bond formation. Others may block the nascent peptide exit tunnel. Given its classification as a protein synthesis inhibitor, it is plausible that this compound acts on one of these critical ribosomal functions. However, specific studies detailing its binding site on the 23S rRNA or its effect on specific steps of translation are not presently available in the public domain.

Figure 1. Hypothesized Mechanism of this compound Action.

Antibacterial Activity

This compound has demonstrated significant in vitro activity against a range of Gram-positive bacteria. Its efficacy can be influenced by the testing medium and pH, with optimal activity often observed in nutrient broth at a pH of 6.8.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Medium | pH | Reference |

| Staphylococcus aureus | 0.25 | 0.5 | Nutrient Broth | 6.8 | |

| Staphylococcus epidermidis | 0.12 | 0.25 | Nutrient Broth | 6.8 | |

| Streptococcus pneumoniae | ≤0.06 | 0.12 | Nutrient Broth | 6.8 | |

| Enterococcus faecalis | 1.0 | 2.0 | Nutrient Broth | 6.8 | |

| Listeria monocytogenes | ≤0.06 | ≤0.06 | Nutrient Broth | 6.8 | |

| Methicillin-resistant S. aureus (MRSA) | 0.25 | 0.5 | Nutrient Broth | 6.8 |

Biosynthesis of Paulomycin, the Precursor to this compound

This compound is a semi-synthetic derivative of paulomycin B. The biosynthetic gene cluster for paulomycins has been identified in Streptomyces paulus and Streptomyces albus. The pathway is complex, involving numerous enzymes that construct the core structure and append the various sugar moieties. Understanding this pathway is crucial for potential bioengineering efforts to produce novel paulomycin analogs.

Figure 2. Biosynthesis of Paulomycin B and Synthesis of this compound.

Resistance Mechanisms

Currently, there is a lack of specific information in the scientific literature regarding bacterial resistance mechanisms to this compound or other paulomycins. General mechanisms of resistance to protein synthesis inhibitors often involve target site modification (e.g., mutations in ribosomal RNA or proteins), enzymatic inactivation of the antibiotic, or active efflux of the drug from the bacterial cell. It is plausible that resistance to this compound could arise through one or more of these mechanisms, but dedicated studies are required for confirmation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is a critical measure of its antibacterial potency. The broth microdilution method is a standard procedure for this determination.

Workflow:

Figure 3. Workflow for MIC Determination by Broth Microdilution.

Detailed Methodology:

-

Preparation of this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to a known high concentration.

-

Preparation of Bacterial Inoculum: Culture the test bacterium on an appropriate agar plate. Select several colonies to inoculate a tube of sterile broth (e.g., Nutrient Broth or Mueller-Hinton Broth). Incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10^5 CFU/mL).

-

Broth Microdilution: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the appropriate broth medium.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound, as well as to positive (no antibiotic) and negative (no bacteria) control wells.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

In Vitro Protein Synthesis Inhibition Assay

To confirm that this compound inhibits protein synthesis, a cell-free translation assay can be employed. This assay measures the synthesis of a reporter protein (e.g., luciferase) in the presence and absence of the antibiotic.

Workflow:

References

Methodological & Application

Application Notes and Protocols for Paldimycin B Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin B is a semi-synthetic antibiotic that demonstrates activity against Gram-positive bacteria.[1][2] It functions by inhibiting bacterial protein synthesis, a crucial process for bacterial viability.[3][4] This document provides detailed application notes and protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent, ensuring accurate and reproducible experimental results.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C43H62N4O23S3 | [5] |

| Molecular Weight | 1099.15 g/mol | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| Storage (Solid) | Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C, dry and dark. | |

| Storage (Stock Solution) | Short-term (days to weeks): 0-4°C. Long-term (months): -20°C. |

Safety Precautions: this compound is a potent compound and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions in various experimental assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

-

Weigh this compound: In a chemical fume hood, carefully weigh out 1.1 mg of this compound powder using a calibrated analytical balance.

-

Dissolve in DMSO: Add 100 µL of anhydrous DMSO to the weighed this compound.

-

Ensure Complete Dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for long-term use.

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of this compound against a bacterial strain, such as Staphylococcus aureus, using the broth microdilution method.

Materials:

-

10 mM this compound stock solution in DMSO

-

Bacterial culture (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into CAMHB and incubate until it reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in fresh CAMHB.

-

Prepare Serial Dilutions:

-

In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

-

Prepare a working solution of this compound by diluting the 10 mM stock solution in CAMHB. The starting concentration in well 1 should be the highest concentration to be tested (e.g., 256 µg/mL).

-

Add 200 µL of the highest this compound concentration to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 should contain only CAMHB and the bacterial inoculum (positive control).

-

Well 12 should contain only CAMHB (negative control).

-

-

Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubate: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

Visualizations

This compound Stock Solution Preparation Workflow```dot

Caption: this compound inhibits bacterial protein synthesis.

References

- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 5. medkoo.com [medkoo.com]

Paldimycin B: Application Notes and Protocols for Bacterial Culture and Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin B, a semi-synthetic derivative of paulomycin, is an antibiotic that demonstrates potent activity primarily against Gram-positive bacteria. As a member of the paulomycin family, it is understood to function by inhibiting bacterial protein synthesis, a critical process for bacterial viability and proliferation. This document provides detailed application notes on the use of this compound in bacterial culture and assays, including its mechanism of action, quantitative efficacy data, and comprehensive experimental protocols.

Mechanism of Action

This compound is believed to exert its antibacterial effect by targeting and inhibiting the function of the elongation factor Tu (EF-Tu). EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis.

The proposed mechanism involves this compound binding to the EF-Tu•GTP•aminoacyl-tRNA ternary complex. This binding event is thought to prevent the proper interaction of the complex with the ribosome, thereby halting the addition of new amino acids to the growing polypeptide chain and ultimately arresting protein synthesis. This mode of action is distinct from some other EF-Tu inhibitors, providing a unique avenue for antibiotic research and development.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The in vitro activity of this compound is notably influenced by the testing medium, with greater potency observed in Nutrient Broth compared to Mueller-Hinton Broth. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a range of Gram-positive bacteria.

Table 1: MIC of Paldimycin in Nutrient Broth vs. Mueller-Hinton Broth

| Organism (No. of Isolates) | Medium | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Staphylococcus aureus (32) | Nutrient Broth | 0.05 - 0.8 | 0.2 | 0.4 |

| Mueller-Hinton Broth | 0.1 - 1.6 | 0.4 | 0.8 | |

| Methicillin-Resistant S. aureus (32) | Nutrient Broth | 0.05 - 0.8 | 0.2 | 0.4 |

| Mueller-Hinton Broth | 0.1 - 1.6 | 0.4 | 0.8 | |

| Staphylococcus epidermidis (32) | Nutrient Broth | 0.05 - 0.4 | 0.1 | 0.2 |

| Mueller-Hinton Broth | 0.1 - 0.8 | 0.2 | 0.4 |

Data sourced from Pohlod et al., 1987.

Table 2: Comparative MICs of Paldimycin and Vancomycin in Nutrient Broth (pH 6.8)

| Organism (No. of Isolates) | Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Staphylococcus aureus (60) | Paldimycin | ≤0.06 - 2.0 | 0.25 | 0.5 |

| Vancomycin | 0.25 - 2.0 | 1.0 | 1.0 | |

| Coagulase-negative staphylococci (60) | Paldimycin | ≤0.06 - 2.0 | 0.25 | 0.5 |

| Vancomycin | 0.5 - 4.0 | 2.0 | 2.0 | |

| Streptococcus faecalis (30) | Paldimycin | 0.125 - 4.0 | 1.0 | 2.0 |

| Vancomycin | 0.5 - 4.0 | 2.0 | 4.0 | |

| Streptococcus spp. (non-enterococcal) (30) | Paldimycin | ≤0.06 - 0.5 | 0.125 | 0.25 |

| Vancomycin | ≤0.125 - 1.0 | 0.5 | 1.0 | |

| Listeria monocytogenes (30) | Paldimycin | 0.25 - 2.0 | 0.5 | 1.0 |

| Vancomycin | 0.5 - 2.0 | 1.0 | 2.0 | |

| Corynebacterium spp. (30) | Paldimycin | ≤0.06 - 0.25 | 0.125 | 0.25 |

| Vancomycin | ≤0.125 - 1.0 | 0.25 | 0.5 |

Data sourced from Rolston et al., 1987.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound against Gram-positive bacteria.

Materials:

-

This compound

-

Sterile Nutrient Broth (pH adjusted to 6.8)

-

Sterile 96-well microtiter plates

-

Bacterial strains of interest

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1280 µg/mL. Further dilute in sterile Nutrient Broth to the desired starting concentration for serial dilutions.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile Nutrient Broth to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the this compound working solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the positive control (bacteria, no antibiotic) and well 12 as the negative control (broth only).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

-

Dilute the standardized suspension in Nutrient Broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Protocol 2: In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay is used to confirm the inhibitory effect of this compound on bacterial protein synthesis.

Materials:

-

Bacterial S30 cell-free extract system (e.g., from E. coli)

-

Amino acid mixture

-

Energy source (e.g., ATP, GTP)

-

Reporter plasmid DNA or mRNA (e.g., encoding luciferase or GFP)

-

This compound

-

Luminometer or fluorometer

-

Microcentrifuge tubes or microplates

Procedure:

-

Reaction Setup:

-

On ice, prepare a master mix containing the S30 extract, amino acids, and energy source according to the manufacturer's instructions.

-

Aliquot the master mix into individual reaction tubes.

-

-

Addition of Inhibitor:

-

Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (e.g., DMSO) for comparison.

-

-

Initiation of Reaction:

-

Add the reporter DNA or mRNA template to each reaction tube to initiate transcription and/or translation.

-

-

Incubation:

-

Incubate the reactions at 37°C for a specified period (e.g., 1-2 hours), allowing for protein synthesis to occur.

-

-

Measurement of Reporter Activity:

-

If using a luciferase reporter, add the appropriate substrate and measure luminescence using a luminometer.

-

If using a GFP reporter, measure fluorescence using a fluorometer.

-

-

Data Analysis:

-

Compare the signal from the this compound-treated reactions to the vehicle control. A dose-dependent decrease in signal indicates inhibition of protein synthesis. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of protein synthesis.

-

Conclusion

This compound is a promising antibiotic with potent activity against a range of Gram-positive bacteria, including clinically relevant strains such as Staphylococcus aureus and Streptococcus species. Its proposed mechanism of action, targeting the essential EF-Tu protein, makes it a valuable tool for research into novel antibacterial strategies. The provided protocols offer standardized methods for evaluating the efficacy of this compound and investigating its effects on bacterial protein synthesis. Further research into its precise binding site and the development of resistance mechanisms will be crucial for its potential clinical application.

References

Application Notes and Protocols: Paldimycin B Protein Synthesis Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction